(E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate
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Overview
Description
(E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a nicotinate ester, and a hydrazone moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthaldehyde with thiosemicarbazide to form the hydrazone intermediate. This intermediate is then reacted with nicotinic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Industrial production may also involve continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding hydrazone chemistry and its applications in organic synthesis.
Biology
The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((2-carbamothioylhydrazono)methyl)benzene-2-yl nicotinate
- (E)-1-((2-carbamothioylhydrazono)methyl)phenyl nicotinate
Uniqueness
(E)-1-((2-carbamothioylhydrazono)methyl)naphthalen-2-yl nicotinate is unique due to its naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or phenyl rings. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable subject for further research.
Properties
IUPAC Name |
[1-[(E)-(carbamothioylhydrazinylidene)methyl]naphthalen-2-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-18(25)22-21-11-15-14-6-2-1-4-12(14)7-8-16(15)24-17(23)13-5-3-9-20-10-13/h1-11H,(H3,19,22,25)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYUYKSYVFKZGH-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=S)N)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=S)N)OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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